![molecular formula C20H30N2 B3853192 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine](/img/structure/B3853192.png)
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine
描述
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. AH-7921 has also been found to have an affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
作用机制
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the inhibition of pain signals. It also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions. 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has been found to have a similar mechanism of action to other opioids, but with a lower potential for respiratory depression and other side effects.
Biochemical and Physiological Effects:
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been found to have a lower potential for respiratory depression compared to other opioids, which is a significant advantage in the development of new analgesic drugs.
实验室实验的优点和局限性
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a lower potential for abuse and dependence compared to other opioids, which makes it a safer option for use in animal studies. However, 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has some limitations, including its complex synthesis and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine, including the development of new analgesic drugs based on its structure and mechanism of action. Further studies are needed to determine the long-term effects of 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine on the brain and body, as well as its potential for abuse and dependence. Additionally, research is needed to identify new targets for the development of analgesic drugs that have fewer side effects and a lower potential for abuse.
科学研究应用
1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has been the subject of extensive scientific research due to its potential use as an analgesic drug. Studies have shown that 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has a similar potency to morphine in producing analgesia, but with fewer side effects. 1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine has also been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the development of new analgesic drugs.
属性
IUPAC Name |
1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-3-7-18(8-4-1)11-14-21-20-12-15-22(16-13-20)17-19-9-5-2-6-10-19/h2,5-7,9-10,20-21H,1,3-4,8,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXXCTUHKWPZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[2-(cyclohexen-1-yl)ethyl]piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。